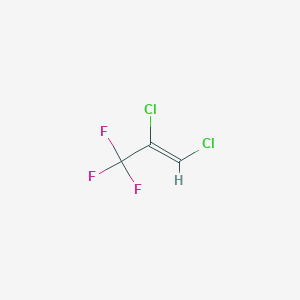

1,2-Dichloro-3,3,3-trifluoropropene

Description

Properties

IUPAC Name |

(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJVPTRJNNIK-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic properties of 1,2-Dichloro-3,3,3-trifluoropropene

An In-Depth Technical Guide to the Thermodynamic Properties of 1,2-Dichloro-3,3,3-trifluoropropene

Introduction

1,2-dichloro-3,3,3-trifluoropropene, with the Chemical Abstracts Service (CAS) registry number 431-27-6, is a hydrochlorofluoroolefin (HCFO).[1][2] As part of the broader class of halogenated olefins, it possesses a carbon-carbon double bond, which typically imparts a short atmospheric lifetime compared to saturated hydrofluorocarbons (HFCs).[3] This guide provides a consolidated overview of the currently available thermodynamic and physical property data for this specific compound.

It is critically important for researchers to distinguish 1,2-dichloro-3,3,3-trifluoropropene (CAS 431-27-6) from its more commercially prevalent isomers, such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf, CAS 2730-62-3) and trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E), CAS 102687-65-0).[4][5] Data for these other isomers is more abundant but not interchangeable. This document will focus exclusively on the 1,2-dichloro isomer and, where direct experimental data is lacking, will describe the authoritative methodologies used to determine such properties for related compounds.

Section 1: Chemical and Physical Properties

The fundamental identity and basic physical constants are the foundation for any thermodynamic analysis. These properties are essential for chemical process design, safety assessments, and computational modeling.

Table 1: Chemical Identifiers for 1,2-dichloro-3,3,3-trifluoropropene

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | 1,2-dichloro-3,3,3-trifluoropropene | [1][2] |

| CAS Number | 431-27-6 | [1][6][7] |

| Molecular Formula | C₃HCl₂F₃ | [1][6][8] |

| Molecular Weight | 164.94 g/mol |[1][2][6] |

Table 2: Known Physical Properties of 1,2-dichloro-3,3,3-trifluoropropene

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 54 °C | Atmospheric Pressure | [6][7] |

| Melting Point | -109 °C | --- | [6][7] |

| Density | 1.465 - 1.49 g/cm³ | Not specified | [6][7] |

| Vapor Pressure | 266 mmHg (35.46 kPa) | 25 °C | [7] |

| Refractive Index | 1.367 | Not specified |[6] |

Section 2: Thermodynamic Properties

A comprehensive set of thermodynamic data is essential for modeling the behavior of a fluid in engineering applications, such as refrigeration cycles or as a chemical intermediate. For 1,2-dichloro-3,3,3-trifluoropropene, the publicly available literature is limited. Key properties such as critical temperature, critical pressure, heat of vaporization, and specific heat capacity have not been extensively documented in the surveyed sources. The vapor pressure at a single temperature point is noted above.

The absence of comprehensive data necessitates either direct experimental measurement or robust computational estimation to fully characterize this compound for scientific or industrial use.

Section 3: Methodology for Thermodynamic Property Determination

To address the existing data gaps, established experimental and modeling techniques must be employed. The protocols described below are based on authoritative methods used for characterizing similar refrigerants and provide a self-validating framework for generating high-fidelity thermodynamic data.[9][10][11]

Experimental Workflow: Vapor Pressure Measurement

The vapor pressure is a fundamental thermodynamic property required for designing systems involving phase change. A high-precision static or quasi-static method is a standard approach.[12][13]

Causality in Experimental Design: The choice of a static apparatus is deliberate; it minimizes perturbations to the vapor-liquid equilibrium, allowing for highly accurate measurements. The system is first evacuated to a high vacuum to remove any non-condensable gases, which would otherwise introduce partial pressure and lead to erroneous readings. The sample itself is subjected to multiple freeze-pump-thaw cycles for purification and degassing. The reliability of the entire apparatus is validated by measuring a well-characterized reference fluid, such as HFC-245fa, and comparing the results against established standard data.[12][13] This step ensures the trustworthiness of the measurements for the new compound.

Step-by-Step Protocol:

-

Sample Preparation: The 1,2-dichloro-3,3,3-trifluoropropene sample is purified and thoroughly degassed to remove dissolved air and other volatile impurities.

-

Apparatus Setup: The sample is introduced into a thermostatically controlled equilibrium cell of a known volume. The cell is connected to a high-accuracy pressure transducer.

-

Temperature Control: The equilibrium cell is submerged in a temperature-controlled fluid bath, which can maintain a set temperature with high stability (e.g., ±0.01 K).

-

Equilibrium and Measurement: At each temperature setpoint, the system is allowed to reach thermal and phase equilibrium. Once the pressure reading stabilizes, the temperature and pressure are recorded.

-

Data Collection: Measurements are repeated across a wide range of temperatures. For instance, studies on similar compounds have covered ranges from 263 K to 373 K.[12][13][14]

-

Data Correlation: The collected vapor pressure data (P) as a function of temperature (T) are fitted to a semi-empirical model, such as the Wagner or Antoine equation, to create a continuous and differentiable function for interpolation and calculation of other properties.[12][13]

Caption: Workflow for vapor pressure determination.

Density and (p, ρ, T) Behavior

Accurate pressure-density-temperature (p, ρ, T) data are crucial for developing a comprehensive equation of state. High-precision techniques such as two-sinker densimetry or vibrating-tube densimetry are employed.[9][15] A two-sinker densimeter, which utilizes a magnetic suspension coupling, can measure liquid and vapor densities over wide temperature and pressure ranges by measuring the buoyant forces on two sinkers of different masses and volumes.[9][11] This method provides the high-quality data needed for robust thermodynamic modeling.

Equation of State (EoS) Development

The most comprehensive representation of a fluid's thermodynamic properties is an equation of state (EoS), typically formulated in terms of the Helmholtz free energy as a function of temperature and density.[16][17] To develop such a model, a wide range of experimental data is required, including (p, ρ, T) behavior, vapor pressures, and caloric properties like specific heat capacity or the speed of sound.[11][17] These diverse data types are used in a multi-property fit to determine the coefficients of the EoS, ensuring thermodynamic consistency across all properties.[17]

Section 4: Safety and Environmental Considerations

As a chlorinated compound, the safety and environmental profile of 1,2-dichloro-3,3,3-trifluoropropene requires careful evaluation.

Toxicological Profile: Safety data for a stereoisomer, (1Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene, indicates that the substance may cause skin irritation, serious eye irritation, and respiratory irritation.[8] Standard industrial hygiene practices, including the use of personal protective equipment and adequate ventilation, should be followed.[8][18]

Material Compatibility and Stability: Thermal decomposition can generate hazardous products, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[8] The material should be kept away from strong oxidizing agents.[4]

Environmental Impact:

-

Ozone Depletion and Global Warming: As an HCFO, the presence of the double bond makes it susceptible to rapid degradation in the troposphere by hydroxyl (OH) radicals, leading to a short atmospheric lifetime.[3] This generally results in a very low Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). For example, the related isomer HCFO-1233zd(E) has a GWP of approximately 1-4 and a negligible ODP.[19][20][21] However, specific, experimentally-derived values for 1,2-dichloro-3,3,3-trifluoropropene are not available in the surveyed literature.

-

Atmospheric Degradation Products: The atmospheric degradation pathways of HCFOs are a subject of ongoing research. Studies on the isomer HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) have shown that gas-phase ozonolysis can produce the ozone-depleting substance chlorotrifluoromethane (CFC-13) in very low yields (0.034%).[22][23] It is imperative to consider that while the parent compound may have a low direct environmental impact, the full lifecycle, including degradation products, must be assessed.

Conclusion

1,2-dichloro-3,3,3-trifluoropropene (CAS 431-27-6) is a hydrochlorofluoroolefin for which fundamental physical properties such as boiling point, melting point, and density are known. However, there is a significant lack of comprehensive, publicly available data regarding its detailed thermodynamic properties, including critical point parameters and heat capacity. This information is essential for its potential application in any industrial or research setting.

This guide has outlined the authoritative experimental and computational methodologies that can be used to fully characterize the compound. Any future research or application must prioritize these measurements to establish a complete and reliable thermodynamic profile. Furthermore, it is crucial for scientists and engineers to remain vigilant in distinguishing this isomer from others like HCFO-1233xf and HCFO-1233zd(E) to ensure data integrity and process safety.

References

-

HCFO-1233xf . Source: Perfluorinated Chemicals. [Link]

-

Vapor Pressures of 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) . Source: Journal of Chemical & Engineering Data. [Link]

-

Vapor Pressures of 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) - ACS Publications . Source: ACS Publications. [Link]

-

Vapor Pressures of 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | Request PDF . Source: ResearchGate. [Link]

-

WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL® . Source: OARS WEEL. [Link]

-

Solstice ® 1233zd(E) - Primeco Group . Source: Primeco Group. [Link]

-

HFO-1233xf - Quzhou Yuji . Source: Quzhou Yuji New Material Co., Ltd. [Link]

-

Propene, 1,2-dichloro-3,3,3-trifluoro- - NIST WebBook . Source: NIST Chemistry WebBook. [Link]

-

Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13 . Source: ACS Publications. [Link]

-

Thermophysical properties of environmentally friendly refrigerants and their blends: a theoretical and experimental study . Source: IRIS UNIPVM. [Link]

-

1,2-Dichloro-3,3,3-trifluoropropene | CAS#:431-27-6 . Source: Chemsrc. [Link]

-

1-chloro-3,3,3-trifluoropropane -- NIST/TRC Web Thermo Tables . Source: NIST/TRC. [Link]

-

Modeling of Thermodynamic Properties for Pure Refrigerants and Refrigerant Mixtures . Source: ResearchGate. [Link]

-

Thermodynamic Properties of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)) . Source: VTechWorks. [Link]

-

Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13 - PubMed . Source: PubMed. [Link]

-

Thermodynamic properties of refrigerant used in theoretical and experimental values . Source: ResearchGate. [Link]

-

Refrigerant Properties Development R&D: Final Report . Source: National Institute of Standards and Technology. [Link]

-

HFO-1233xf(2-chloro-3,3,3-trifluoropropene) . Source: Shanghai Yuji Sifluo Technology Co., Ltd. [Link]

-

1,2-Dichloro-3,3,3-trifluoropropene | C3HCl2F3 | CID 5371734 - PubChem . Source: PubChem. [Link]

-

Federal Register/Vol. 87, No. 13/Thursday, January 20, 2022/Rules and Regulations . Source: EPA. [Link]

-

R1233zd(e) Solstice® HFO zd refrigerant grade in returnable cylinder . Source: GeneralGas. [Link]

-

Atmospheric Degradation products - indirect GWPs . Source: Fluorocarbons.org. [Link]

-

Thermodynamic Properties of R134a (1,1,1,2-tetrafluoroethane) - CORE . Source: CORE. [Link]

-

SAFETY DATA SHEET - D&S Ultra-Clean Ltd . Source: D&S Ultra-Clean Ltd. [Link]

-

Solstice® zd (R-1233zd) | European Refrigerants . Source: European Refrigerants. [Link]

-

Stratospheric Ozone - Fluorocarbons.org . Source: Fluorocarbons.org. [Link]

-

Thermodynamic Properties of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)) ... - Semantic Scholar . Source: Semantic Scholar. [Link]

-

Thermodynamic properties of cis -1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)] . Source: IRIS UNIPVM. [Link]

Sources

- 1. Propene, 1,2-dichloro-3,3,3-trifluoro- [webbook.nist.gov]

- 2. 1,2-Dichloro-3,3,3-trifluoropropene | C3HCl2F3 | CID 5371734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorocarbons.org [fluorocarbons.org]

- 4. tera.org [tera.org]

- 5. HFO-1233xf(2-chloro-3,3,3-trifluoropropene)-上海宇极赛氟科技有限公司 [yuji-sifluo.com]

- 6. 1,2-DICHLORO-3,3,3-TRIFLUOROPROPENE CAS#: 431-27-6 [m.chemicalbook.com]

- 7. 1,2-Dichloro-3,3,3-trifluoropropene | CAS#:431-27-6 | Chemsrc [chemsrc.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Refrigerant Properties Development R&D: Final Report to U.S. Department of Energy on Interagency Agreements 892434-19-S-EE000031 and 892434-23-S-EE000120 | NIST [nist.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. iris.inrim.it [iris.inrim.it]

- 16. turhancoban.com [turhancoban.com]

- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 18. fishersci.com [fishersci.com]

- 19. Welcome to Primeco | Primeco Group [primecodubai.com]

- 20. epa.gov [epa.gov]

- 21. fluorocarbons.org [fluorocarbons.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Global Warming Potential of (Z)-1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1233xf)

Foreword

The imperative to mitigate climate change has catalyzed a paradigm shift in the chemical industry, particularly in the development of refrigerants, solvents, and foam-blowing agents. This has led to the advent of hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) as replacements for their high Global Warming Potential (GWP) predecessors, such as hydrofluorocarbons (HFCs). This guide provides a comprehensive technical examination of a prominent HCFO, (Z)-1,2-dichloro-3,3,3-trifluoropropene, commonly known as HCFO-1233xf. Our focus will be a deep dive into the methodologies and scientific principles that underpin the determination of its GWP, as well as a critical look at its overall environmental impact. This document is intended for researchers, chemists, and professionals in drug development and related industries who require a nuanced understanding of the environmental credentials of next-generation chemical compounds.

Chemical and Physical Identity of (Z)-1,2-Dichloro-3,3,3-trifluoropropene

A foundational understanding of the physicochemical properties of a compound is paramount to evaluating its environmental fate and impact. (Z)-1,2-dichloro-3,3,3-trifluoropropene is a volatile organic compound with the chemical formula C₃HCl₂F₃.

| Property | Value | Source |

| Chemical Formula | C₃HCl₂F₃ | PubChem[1] |

| Molecular Weight | 164.94 g/mol | PubChem[1] |

| CAS Number | 431-27-6 | ChemicalBook[2], Chemsrc[3] |

| IUPAC Name | (Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | PubChem[1] |

| Boiling Point | 54°C | Google Patents[4] |

| Synonyms | HCFO-1233xf, cis-1,2-dichloro-3,3,3-trifluoro-prop-1-ene | PubChem[1] |

The presence of a carbon-carbon double bond in its structure is a key determinant of its atmospheric reactivity, a topic we will explore in detail.

The Core Principles of Global Warming Potential (GWP)

The Global Warming Potential is a metric that allows for the comparison of the warming impact of different greenhouse gases relative to carbon dioxide (CO₂), which is assigned a GWP of 1. The calculation of a compound's GWP is a multi-faceted process that hinges on three primary factors:

-

Atmospheric Lifetime (τ): This is the average time a molecule of the gas resides in the atmosphere before being removed by chemical reaction or physical processes. A shorter lifetime generally translates to a lower GWP.

-

Radiative Efficiency (RE): This measures how effectively a molecule absorbs infrared radiation, thereby trapping heat in the atmosphere. It is typically expressed in units of W m⁻² ppb⁻¹.

-

Time Horizon: GWP is calculated over a specific period, most commonly 100 years, to account for the varying atmospheric lifetimes of different gases.

The interplay of these factors determines the overall climate impact of a greenhouse gas.

Core components influencing a chemical's GWP.

Atmospheric Lifetime of (Z)-1,2-Dichloro-3,3,3-trifluoropropene: A Short-Lived Compound

The atmospheric lifetime of (Z)-1,2-dichloro-3,3,3-trifluoropropene is remarkably short, a characteristic that is central to its low GWP. The primary mechanism for its removal from the troposphere is its reaction with the hydroxyl radical (•OH), a highly reactive species often referred to as the "detergent of the atmosphere".[5]

A 2022 report from the World Meteorological Organization (WMO) indicates an atmospheric lifetime of 42.5 days for HCFO-1233xf.[6] Another source specifies a lifetime of 28.4 days for the (Z)-isomer. This short persistence in the atmosphere means that it does not accumulate to the same extent as long-lived greenhouse gases.

Experimental Determination of Atmospheric Lifetime

The atmospheric lifetime with respect to reaction with OH radicals is determined by measuring the rate coefficient of this reaction. A common and precise technique for this is Pulsed Laser Photolysis with Laser-Induced Fluorescence (PLP-LIF) .

Methodology:

-

OH Radical Generation: A precursor molecule, such as hydrogen peroxide (H₂O₂) or ozone (O₃) in the presence of water vapor, is photolyzed with a pulsed laser to generate OH radicals in a reaction chamber.[7][8]

-

Reaction Initiation: The generated OH radicals are allowed to react with a known concentration of (Z)-1,2-dichloro-3,3,3-trifluoropropene.

-

OH Radical Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A second laser excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

-

Data Analysis: The decay of the OH radical concentration follows pseudo-first-order kinetics, from which the bimolecular rate coefficient for the reaction can be determined.

-

Lifetime Calculation: The atmospheric lifetime (τ) is then calculated by integrating the loss rate over the entire atmosphere, considering the global distribution and concentration of OH radicals.

Workflow for experimental lifetime determination.

Radiative Efficiency: Quantifying the Greenhouse Effect

Experimental Determination of Radiative Efficiency

The cornerstone of experimentally determining radiative efficiency is measuring the compound's infrared absorption spectrum using Fourier-Transform Infrared (FTIR) Spectroscopy .

Methodology:

-

Sample Preparation: A sample of (Z)-1,2-dichloro-3,3,3-trifluoropropene of a known concentration is introduced into a gas cell with a known path length.

-

FTIR Measurement: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample across a range of wavelengths.

-

Absorption Cross-Section Calculation: The absorption cross-section (σ) is calculated from the measured absorbance using the Beer-Lambert law.

-

Radiative Efficiency Calculation: The radiative efficiency is then calculated by integrating the absorption cross-section over the infrared spectrum, weighted by the Earth's outgoing longwave radiation profile. This is often done using a narrow-band radiative transfer model.[9][10]

Computational Determination of Radiative Efficiency

In the absence of experimental data, computational chemistry provides a powerful tool for estimating radiative efficiency. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.

Methodology:

-

Molecular Geometry Optimization: The first step is to calculate the lowest energy three-dimensional structure of the (Z)-1,2-dichloro-3,3,3-trifluoropropene molecule.

-

Vibrational Frequency Calculation: DFT is then used to calculate the vibrational frequencies and their corresponding infrared intensities. These calculations simulate the molecule's infrared spectrum.[9][11]

-

Radiative Efficiency Calculation: The calculated infrared spectrum is then used in a radiative transfer model, such as the one developed by Pinnock and colleagues, to determine the radiative efficiency.[9][11][12]

Computational workflow for radiative efficiency.

Global Warming Potential of (Z)-1,2-Dichloro-3,3,3-trifluoropropene

Given its very short atmospheric lifetime, the 100-year GWP of (Z)-1,2-dichloro-3,3,3-trifluoropropene is exceptionally low. Multiple sources indicate a GWP of approximately 1 or less .[5][13] This places it in the category of ultra-low GWP compounds, making it an attractive alternative to HFCs, many of which have GWPs in the thousands.

A Critical Consideration: Atmospheric Degradation Products

A comprehensive environmental assessment of a chemical compound must extend beyond its direct GWP to include the potential impacts of its atmospheric degradation products. In the case of (Z)-1,2-dichloro-3,3,3-trifluoropropene, this is a particularly important consideration.

While the primary atmospheric sink is reaction with OH radicals, a minor degradation pathway involves ozonolysis (reaction with ozone). Research has shown that the gas-phase ozonolysis of HCFO-1233xf produces chlorotrifluoromethane (CFC-13) .[5][14][15]

CFC-13 is a potent ozone-depleting substance with a long atmospheric lifetime and a high GWP. The yield of CFC-13 from the ozonolysis of HCFO-1233xf has been measured to be (0.034 +0.009 -0.006)% .[5][14][15] Although this yield is low, the significant industrial use of HCFO-1233xf, including as an intermediate in the production of other refrigerants, necessitates careful consideration of this degradation pathway.[5]

It is important to note, however, that ozonolysis accounts for a very small fraction of the overall atmospheric removal of HCFO-1233xf, with the reaction with OH radicals being the dominant process.[5]

Atmospheric degradation pathways of HCFO-1233xf.

Conclusion

(Z)-1,2-dichloro-3,3,3-trifluoropropene (HCFO-1233xf) represents a significant advancement in the development of environmentally benign chemicals. Its very low Global Warming Potential, a direct consequence of its short atmospheric lifetime, positions it as a viable alternative to high-GWP HFCs. However, a scientifically rigorous evaluation demands a holistic perspective. The formation of CFC-13, an ozone-depleting substance, through a minor atmospheric degradation pathway, underscores the complexity of assessing the total environmental impact of a compound. As the chemical industry continues to innovate, it is imperative that such detailed, multi-faceted assessments become standard practice to ensure that the solutions to today's environmental challenges do not inadvertently create the problems of tomorrow.

References

Sources

- 1. 1,2-Dichloro-3,3,3-trifluoropropene | C3HCl2F3 | CID 5371734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-DICHLORO-3,3,3-TRIFLUOROPROPENE CAS#: 431-27-6 [m.chemicalbook.com]

- 3. 1,2-Dichloro-3,3,3-trifluoropropene | CAS#:431-27-6 | Chemsrc [chemsrc.com]

- 4. WO2018097300A1 - Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene - Google Patents [patents.google.com]

- 5. fluorocarbons.org [fluorocarbons.org]

- 6. csl.noaa.gov [csl.noaa.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. researchgate.net [researchgate.net]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. research.usfq.edu.ec [research.usfq.edu.ec]

- 13. epa.gov [epa.gov]

- 14. ACP - Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model [acp.copernicus.org]

- 15. escholarship.org [escholarship.org]

A Deep Dive into the Isomeric World of 1-Chloro-3,3,3-trifluoropropene: A Comparative Analysis of Z-1233xd and E-1233xd for Scientific Applications

In the ever-evolving landscape of chemical research and development, the selection of appropriate solvents, refrigerants, and blowing agents is paramount to ensuring experimental success, safety, and environmental sustainability. Within the class of hydrofluoroolefins (HFOs), the isomers of 1-chloro-3,3,3-trifluoropropene, specifically the Z (cis) and E (trans) forms of 1233zd, present distinct physical and chemical characteristics that warrant a detailed comparative analysis. This technical guide provides an in-depth exploration of Z-1233xd and E-1233xd, offering researchers, scientists, and drug development professionals the critical insights required for informed decision-making in their respective fields.

Introduction: The Significance of Isomerism in HFOs

Hydrofluoroolefins (HFOs) have emerged as a promising class of compounds, offering low global warming potential (GWP) and zero ozone depletion potential (ODP), making them environmentally preferable alternatives to hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). The compound 1-chloro-3,3,3-trifluoropropene (designated as R-1233zd) exists as two geometric isomers: Z-1233xd (cis) and E-1233xd (trans). The spatial arrangement of the atoms across the carbon-carbon double bond, as depicted in Figure 1, gives rise to significant differences in their physical and, to a lesser extent, chemical properties. Understanding these nuances is crucial for optimizing their application-specific performance.

Figure 1: Molecular structures of Z-1233xd and E-1233xd isomers.

Comparative Analysis of Physical and Chemical Properties

The distinct stereochemistry of the Z and E isomers directly influences their intermolecular forces, resulting in notable differences in their macroscopic properties. A summary of these key characteristics is presented in Table 1.

| Property | Z-1233xd (cis-1-chloro-3,3,3-trifluoropropene) | E-1233xd (trans-1-chloro-3,3,3-trifluoropropene) |

| Molecular Formula | C₃H₂ClF₃ | C₃H₂ClF₃ |

| Molecular Weight ( g/mol ) | 130.49 | 130.49 |

| Normal Boiling Point (°C) | 39.6[1] | 18.5[1] |

| Critical Temperature (°C) | 165.5 | 166.95[2] |

| Critical Pressure (bar) | 35.7 | 36.24[2] |

| Liquid Density ( kg/m ³ at 0°C) | Not readily available | 1321.3 |

| Ozone Depletion Potential (ODP) | ~0[3] | <0.0004[4] |

| Global Warming Potential (GWP, 100-year) | Low (specific value not widely reported) | 1-7[1][5] |

| ASHRAE Safety Classification | Not explicitly classified, but considered non-flammable | A1 (non-flammable, low toxicity)[6] |

Discussion of Key Differences:

-

Boiling Point: The most significant physical difference is the boiling point, with the Z-isomer having a considerably higher boiling point (39.6 °C) than the E-isomer (18.5 °C)[1]. This is attributed to the higher dipole moment of the cis-isomer, leading to stronger intermolecular dipole-dipole interactions that require more energy to overcome. This property is a primary determinant in their respective applications.

-

Environmental Impact: Both isomers exhibit very low to negligible ODP and low GWP, positioning them as environmentally responsible choices. E-1233xd has a documented ODP of less than 0.0004 and a GWP in the range of 1-7[4][5]. While specific, independently verified values for Z-1233xd are less prevalent in the literature, it is generally recognized to have a similarly low environmental impact, with some sources stating a near-zero ODP[3].

-

Flammability: E-1233xd is classified as A1 by ASHRAE, signifying no flame propagation and low toxicity[6]. While Z-1233xd is also considered non-flammable, a formal ASHRAE classification is not as widely cited. For critical applications, it is imperative to consult the manufacturer's safety data sheet (SDS) for the most current and specific flammability data.

Chemical Stability and Reactivity

Both Z- and E-1233xd are generally considered to be chemically stable under normal operating conditions. However, their reactivity profiles, particularly concerning isomerization and material compatibility, are critical considerations for long-term applications.

Isomerization

A key chemical characteristic is the potential for isomerization between the E and Z forms, particularly at elevated temperatures. It has been observed that E-1233zd can isomerize to the more stable Z-1233zd at high temperatures[1]. This transformation can alter the fluid's thermodynamic properties, potentially impacting system performance over time[1]. This is a critical factor in applications involving high-temperature cycles, such as in organic Rankine cycles (ORCs) or high-temperature heat pumps. The propensity for isomerization underscores the importance of understanding the thermal limits of these compounds in any given application.

Material Compatibility

The compatibility of these isomers with various materials is a crucial aspect of system design and longevity. For E-1233xd, studies have shown good compatibility with common metals such as stainless steel, iron, aluminum, and brass[1]. However, some polymers may exhibit swelling. For instance, minor weight increases have been observed in PTFE and Neoprene, with more significant swelling in HNBR when exposed to a mixture of E-1233zd and lubricant[1].

Detailed material compatibility data for Z-1233xd is less extensively published. Given the similar chemical composition but different polarity, it is reasonable to anticipate a generally similar compatibility profile. However, for critical applications, especially those involving prolonged contact with elastomers and plastics, empirical testing is strongly recommended. The workflow for such a compatibility assessment is outlined in Figure 2.

Figure 2: Experimental workflow for material compatibility testing.

Application-Specific Considerations

The distinct properties of Z- and E-1233xd lend themselves to different primary applications.

-

E-1233xd (trans-isomer): With its lower boiling point, E-1233xd is well-suited for applications as a refrigerant in low-pressure centrifugal chillers and as a working fluid in organic Rankine cycles for waste heat recovery[1]. Its non-flammable nature and favorable thermodynamic properties make it an attractive alternative to older refrigerants with higher environmental impacts. It is also utilized as a blowing agent for polyurethane foams[1].

-

Z-1233xd (cis-isomer): The higher boiling point of Z-1233xd makes it a candidate for use as a precision cleaning solvent and in some specialized heat transfer applications where a higher operating temperature at lower pressure is desirable. Its strong solvency for a range of contaminants makes it effective in critical cleaning processes within the electronics and aerospace industries.

Experimental Protocol: Determination of Solvency Power

To quantitatively assess the solvency of each isomer for a specific application, such as in a drug formulation process, a standardized solubility test can be performed. The following protocol outlines a general procedure.

Objective: To determine the solubility of a model compound (e.g., a poorly soluble active pharmaceutical ingredient, API) in Z-1233xd and E-1233xd at a given temperature.

Materials:

-

Z-1233xd and E-1233xd (high purity grade)

-

Model compound (API)

-

Analytical balance

-

Sealed vials with magnetic stir bars

-

Constant temperature bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the model compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Sample Preparation: a. Add an excess amount of the model compound to separate sealed vials. b. Accurately weigh and add a known volume of Z-1233xd to one set of vials and E-1233xd to another set.

-

Equilibration: a. Place the vials in a constant temperature bath set to the desired experimental temperature. b. Stir the solutions vigorously using magnetic stir bars for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: a. After equilibration, allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. c. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the HPLC. d. Analyze the diluted samples by HPLC to determine the concentration of the dissolved model compound.

-

Data Analysis: a. Construct a calibration curve from the standard solutions. b. Use the calibration curve to determine the concentration of the model compound in the Z-1233xd and E-1233xd samples. c. Calculate the solubility in mg/mL or other appropriate units.

Causality behind Experimental Choices:

-

Using an excess of the model compound ensures that a saturated solution is achieved, which is essential for determining the maximum solubility.

-

Sealed vials are critical to prevent the evaporation of the low-boiling point isomers, which would alter the concentration.

-

Constant temperature and stirring are necessary to reach and maintain thermodynamic equilibrium.

-

HPLC analysis provides a sensitive and accurate method for quantifying the concentration of the dissolved compound.

Conclusion

The Z- and E-isomers of 1233xd, while chemically similar, exhibit significant differences in their physical properties, most notably their boiling points. These distinctions make them suitable for a range of different applications, with E-1233xd being a prominent choice for refrigeration and foam blowing, and Z-1233xd showing promise as a precision cleaning solvent. Their low environmental impact is a significant advantage over many incumbent fluids. However, the potential for thermal isomerization of the E- to the Z-form at elevated temperatures is a critical consideration for long-term stability in high-temperature applications. Further research into the material compatibility and thermodynamic properties of Z-1233xd would be beneficial to the scientific community to fully realize its potential across various fields. As with any chemical, a thorough review of the Safety Data Sheet and adherence to proper handling procedures are paramount.

References

-

ASHRAE. (2022). Update on New Refrigerants Designations and Safety Classifications. [Link]

-

Rached, W., et al. (2018). Performance and Stability of E-1233zd in Energy Recovery Applications. Purdue e-Pubs. [Link]

-

Fluorocarbons.org. (n.d.). Stratospheric Ozone. [Link]

-

Kopko, W. L. (2020). Combustion of "non-combustible" HFO-1233zd(E) in presence of hydrocarbon flame. ResearchGate. [Link]

-

Wikipedia. (2023). 1-Chloro-3,3,3-trifluoropropene. [Link]

-

Cooling Post. (2022). US EPA SNAP lists refrigerant 1233zd(E). [Link]

-

Honeywell. (n.d.). A Better Environment with Next-Generation Solstice® zd Refrigerant. [Link]

-

ARANER. (n.d.). Advanced refrigerants R1233ZD as substitute of R123. [Link]

-

Federal Register. (2020). Protection of Stratospheric Ozone: Determination 36 for Significant New Alternatives Policy Program. [Link]

-

European Refrigerants. (n.d.). Solstice® zd (R-1233zd). [Link]

-

Mondejár, M. E., McLinden, M. O., & Lemmon, E. W. (2015). Thermodynamic Properties of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)): Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements, and Equation of State. Journal of Chemical & Engineering Data, 60(8), 2477–2489. [Link]

-

CoolProp. (n.d.). R1233zd(E). [Link]

Sources

Technical Guide: Solubility Profile and Solvent Applications of 1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1223xd)

The following technical guide is structured as a high-level whitepaper designed for researchers and process engineers. It synthesizes available physicochemical data with predictive solubility science to provide a comprehensive profile of 1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1223xd).

Executive Summary

1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1223xd, CAS: 431-27-6) represents a critical class of hydrochlorofluoroolefins (HCFOs) serving as both a high-value synthesis intermediate (precursor to HFO-1234yf) and a next-generation specialty solvent. With a boiling point range of 54–58°C and a density of ~1.465 g/cm³ , HCFO-1223xd occupies a strategic "sweet spot" for solvent applications: it is volatile enough for easy removal/drying yet heavy enough to minimize evaporative losses during handling.

This guide provides an in-depth analysis of its solubility characteristics, governed by the interplay between its lipophilic trifluoromethyl group and the polarizable dichloro-alkene moiety. It includes a self-validating experimental protocol for solubility determination and a predictive miscibility profile for organic solvent selection.

Physicochemical Profile

Understanding the solubility of HCFO-1223xd requires a foundational understanding of its physical constants. The molecule exists typically as a mixture of E (trans) and Z (cis) isomers, both contributing to its bulk solvent properties.

Table 1: Key Physicochemical Properties

| Property | Value / Range | Relevance to Solubility |

| Chemical Formula | C₃HCl₂F₃ | Amphiphilic character (Halogenated tail) |

| Molecular Weight | 164.94 g/mol | Moderate molar volume aids penetration |

| Boiling Point | 54°C – 58°C | Ideal for vapor degreasing & extraction |

| Density | 1.465 g/cm³ (at 25°C) | High density facilitates phase separation from water |

| Log P (Octanol/Water) | ~2.7 (Estimated) | Indicates high lipophilicity; bio-accumulative potential |

| Solubility in Water | Negligible (< 0.1 wt%) | Hydrophobic; forms distinct organic phase |

| Flash Point | None (Expected) | High halogen content suppresses flammability |

Analyst Note: The presence of two chlorine atoms significantly increases the London Dispersion Forces compared to its mono-chloro analog (HCFO-1233zd), making HCFO-1223xd a more aggressive solvent for heavy oils and greases.

Solubility Thermodynamics: The Fluorine Effect

To predict the solubility of HCFO-1223xd in various organic media without exhaustive testing, we apply Hansen Solubility Parameters (HSP) . The solubility behavior is dictated by three energy components:

- (Dispersion): High. The chlorine atoms provide significant polarizability.

-

(Polarity): Moderate. The dipole created by the electron-withdrawing

- (Hydrogen Bonding): Low. The molecule has no hydroxyl groups to donate protons, acting only as a weak acceptor.

Predictive Miscibility Matrix

Based on "Like Dissolves Like" principles and the structural similarity to HCFO-1233zd and Trichloroethylene (TCE), the following miscibility profile is established:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Alcohols | Methanol, Isopropanol | Miscible | Dipole-dipole interactions overcome weak H-bonding mismatch. |

| Ketones | Acetone, MEK | Miscible | Strong dipole alignment; highly favorable. |

| Hydrocarbons | Hexane, Toluene | Miscible | Driven by high dispersion forces ( |

| Chlorinated | DCM, Chloroform | Miscible | Near-perfect HSP match; forms stable solutions. |

| Aqueous | Water, Brines | Immiscible | Hydrophobic exclusion; high interfacial tension. |

Experimental Protocol: Solubility Determination

For critical drug development or process engineering tasks, predictive models must be validated. The following Self-Validating Protocol ensures data integrity using a saturation shake-flask method coupled with Gas Chromatography (GC).

Workflow Visualization

The following diagram outlines the logical flow for determining the solubility limit of a target solute (e.g., an API or polymer) in HCFO-1223xd, or conversely, the solubility of HCFO-1223xd in a solvent mixture.

Caption: Figure 1. Step-wise workflow for gravimetric and chromatographic determination of solubility limits.

Detailed Methodology

Objective: Determine the miscibility gap or saturation limit of HCFO-1223xd in a target solvent system.

-

Preparation:

-

Aliquot 10 mL of the target solvent (e.g., Methanol) into a 20 mL headspace vial.

-

Add HCFO-1223xd stepwise. For miscibility testing, add in 10% volume increments.

-

Observation Point: Watch for "cloud point" (turbidity) indicating phase separation.

-

-

Equilibration:

-

If testing solid solubility in HCFO-1223xd: Add excess solid until a precipitate remains.

-

Agitate at controlled temperature (25°C ± 0.1°C) for 24 hours.

-

-

Sampling & Filtration:

-

Centrifuge samples at 3000 RPM for 10 minutes to pellet undissolved material.

-

Filter supernatant through a 0.22 µm PTFE filter (PTFE is required; HCFO-1223xd may degrade standard polypropylene or cellulose filters).

-

-

Quantification (GC-FID Conditions):

-

Column: DB-624 or equivalent (specialized for volatile halocarbons).

-

Injector Temp: 200°C.

-

Detector: FID at 250°C.

-

Carrier Gas: Helium at 1.5 mL/min.

-

Self-Validation: Run a calibration curve (R² > 0.99) and a Quality Control (QC) standard every 10 samples. If QC deviates >5%, recalibrate.

-

Applications in Research & Development

Synthesis Intermediate

HCFO-1223xd is the primary intermediate in the synthesis of HFO-1234yf (2,3,3,3-tetrafluoropropene), the global standard for low-GWP automotive refrigerants.

-

Pathway: 1,1,2-trichloro-3,3,3-trifluoropropane

HCFO-1223xd -

Solvent Role: In this process, HCFO-1223xd acts as its own solvent carrier. Understanding its miscibility with HF (Hydrogen Fluoride) is critical; typically, it forms a heterogeneous azeotrope with HF, requiring phase separation decanters.

Precision Cleaning & Extraction

Due to its high Kb (Kauri-butanol) value—predicted to be >30 based on chlorine content—HCFO-1223xd effectively dissolves:

-

Fluorinated Greases: Krytox™ or Fomblin™ oils.

-

Hydrocarbon Oils: Mineral oil, cutting fluids.

-

Silicones: Uncured silicone residues.

Caption: Figure 2. Vapor degreasing cycle utilizing the specific boiling point and solubility profile of HCFO-1223xd.

Safety and Handling

While HCFO-1223xd is designed as a safer alternative to legacy solvents (like CFC-113 or TCE), strict adherence to safety protocols is mandatory.

-

Inhalation: High vapor pressure can lead to vapor displacement of oxygen. Use only in well-ventilated fume hoods or closed systems.

-

Material Compatibility:

-

Compatible: Stainless Steel (304/316), PTFE, PVDF.

-

Incompatible: Viton™ (swelling), Natural Rubber, Polystyrene (dissolution).

-

-

Flammability: Although expected to be non-flammable, it may exhibit a flammable range at high temperatures or pressures when mixed with air.

References

-

ChemicalBook. (2023). 1,2-Dichloro-3,3,3-trifluoropropene Physicochemical Properties.Link

-

Google Patents. (2019). JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene.Link

-

PubChem. (2023). 1,2-Dichloro-3,3,3-trifluoropropene Compound Summary. National Library of Medicine. Link

- Honeywell/Chemours. (Various Patents). Synthesis of HFO-1234yf via HCFO-1223xd Intermediate.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for theoretical solubility modeling).

An In-Depth Technical Guide to the Reactivity Profile of 1,2-Dichloro-3,3,3-trifluoropropene with Nucleophiles

Abstract

1,2-Dichloro-3,3,3-trifluoropropene (DCFP) is a halogenated alkene of significant interest in synthetic chemistry, serving as a versatile building block for the introduction of the trifluoromethyl group into a wide array of molecular architectures. This guide provides a comprehensive technical overview of the reactivity of DCFP with various nucleophiles, with a particular focus on oxygen-, nitrogen-, and sulfur-based reagents. The discussion delves into the underlying electronic and steric factors that govern its reactivity, the mechanistic pathways of these transformations, and the regiochemical and stereochemical outcomes. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Unique Chemical Landscape of 1,2-Dichloro-3,3,3-trifluoropropene

1,2-Dichloro-3,3,3-trifluoropropene (C₃HCl₂F₃) is a non-flammable liquid with a boiling point of approximately 54°C.[1] Its chemical structure, featuring a trifluoromethyl group and two chlorine atoms attached to a double bond, imparts a unique and valuable reactivity profile. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the C=C double bond, rendering it susceptible to nucleophilic attack. This electronic activation, combined with the presence of two potential leaving groups (the chlorine atoms), makes DCFP an excellent substrate for a variety of nucleophilic substitution and addition-elimination reactions.

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2] Consequently, understanding the reactivity of building blocks like DCFP is paramount for the rational design and synthesis of novel pharmaceuticals and agrochemicals.

Electronic and Steric Considerations: The Drivers of Reactivity

The reactivity of 1,2-dichloro-3,3,3-trifluoropropene is primarily dictated by the strong inductive effect of the -CF₃ group. This effect polarizes the double bond, creating a significant partial positive charge on the carbon atom at position 2 (C-2), making it the primary site for nucleophilic attack. The carbon atom at position 1 (C-1) also bears a partial positive charge, but it is generally less electrophilic than C-2.

Key Factors Influencing Reactivity:

-

Electron-Withdrawing Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I) deactivates the double bond towards electrophilic attack but strongly activates it for nucleophilic attack.

-

Leaving Groups: The two chlorine atoms serve as potential leaving groups. Their ability to depart is crucial for the observed substitution reactions.

-

Steric Hindrance: The bulky trifluoromethyl group and the chlorine atoms can sterically hinder the approach of nucleophiles, influencing the regioselectivity of the attack.

General Mechanistic Pathways with Nucleophiles

The reactions of 1,2-dichloro-3,3,3-trifluoropropene with nucleophiles can proceed through several mechanistic pathways, primarily:

-

Addition-Elimination: This is the most common mechanism for nucleophilic vinylic substitution. The nucleophile first adds to the electron-deficient double bond to form a carbanionic intermediate. This is followed by the elimination of a leaving group (in this case, a chloride ion) to restore the double bond.

-

Direct Nucleophilic Substitution (Sₙ2'): In some cases, a direct attack of the nucleophile on the double bond with concerted displacement of the leaving group can occur.

The specific mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Caption: Predominant mechanistic pathways for nucleophilic reactions with DCFP.

Reactivity with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, are expected to react readily with 1,2-dichloro-3,3,3-trifluoropropene, primarily through an addition-elimination mechanism. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient double bond.

Regioselectivity with Amines

Based on the strong electron-withdrawing effect of the trifluoromethyl group, nucleophilic attack by amines is predicted to occur preferentially at the C-2 position. This leads to the formation of an intermediate carbanion that is stabilized by the adjacent -CF₃ group. Subsequent elimination of the chloride ion from C-2 would yield the corresponding enamine. However, substitution of the chlorine at C-1 is also possible.

Caption: Regioselectivity of amine addition to DCFP.

Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)

This protocol outlines a general procedure for the reaction of 1,2-dichloro-3,3,3-trifluoropropene with aniline.

Materials:

-

1,2-Dichloro-3,3,3-trifluoropropene (1.0 eq)

-

Aniline (2.2 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

-

To a stirred solution of aniline (2.1 eq) in anhydrous DMF under an inert atmosphere, add 1,2-dichloro-3,3,3-trifluoropropene (1.0 eq) dropwise at room temperature. The excess aniline acts as both a nucleophile and a base to neutralize the HCl formed during the reaction.

-

After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl-substituted amino-propene derivative.

Reactivity with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, are also expected to react with 1,2-dichloro-3,3,3-trifluoropropene. The high basicity and nucleophilicity of alkoxides make them potent reagents for vinylic substitution.

Expected Products with Alkoxides

The reaction of DCFP with sodium alkoxides (e.g., sodium methoxide) is anticipated to proceed via an addition-elimination mechanism, leading to the formation of trifluoromethyl-substituted vinyl ethers. Similar to the reaction with amines, the regioselectivity of the initial nucleophilic attack will be a key determinant of the final product structure. Attack at C-2 is generally favored.

| Nucleophile | Expected Major Product | Reaction Conditions |

| Sodium Methoxide | 1-Chloro-2-methoxy-3,3,3-trifluoropropene | Methanol, reflux |

| Sodium Phenoxide | 1-Chloro-2-phenoxy-3,3,3-trifluoropropene | DMF, 80-100 °C |

Table 1: Predicted reaction outcomes with oxygen nucleophiles.

Experimental Protocol: Reaction with Sodium Methoxide

This protocol provides a general method for the reaction of DCFP with sodium methoxide.

Materials:

-

1,2-Dichloro-3,3,3-trifluoropropene (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Methanol

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.1 eq) in anhydrous methanol.

-

Cool the solution in an ice bath and add 1,2-dichloro-3,3,3-trifluoropropene (1.0 eq) dropwise with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by GC-MS.

-

Once the reaction is complete, cool the mixture and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product may be volatile).

-

Purify the crude product by distillation or column chromatography to obtain the trifluoromethyl-substituted vinyl ether.

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, are generally softer and more nucleophilic than their oxygen analogues. They are expected to react efficiently with 1,2-dichloro-3,3,3-trifluoropropene.

Thioether Synthesis

The reaction with thiolates, generated in situ from thiols and a base, is a common method for the synthesis of thioethers.[3] In the case of DCFP, this reaction would lead to the formation of trifluoromethyl-substituted vinyl thioethers. The high nucleophilicity of the thiolate anion should facilitate the initial addition to the double bond.

Caption: Workflow for the synthesis of vinyl thioethers from DCFP.

Experimental Protocol: Reaction with Thiophenol

This protocol describes a general procedure for the synthesis of a trifluoromethyl-substituted vinyl thioether using thiophenol.

Materials:

-

1,2-Dichloro-3,3,3-trifluoropropene (1.0 eq)

-

Thiophenol (1.05 eq)

-

Base (e.g., Potassium Carbonate, 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous acetonitrile under an inert atmosphere, add thiophenol (1.05 eq).

-

Stir the mixture at room temperature for 15-20 minutes to form the potassium thiophenolate salt.

-

Add 1,2-dichloro-3,3,3-trifluoropropene (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired trifluoromethyl-substituted vinyl thioether.

Conclusion and Future Outlook

1,2-Dichloro-3,3,3-trifluoropropene exhibits a rich and versatile reactivity profile with a range of nucleophiles. The strong electron-withdrawing nature of the trifluoromethyl group is the key determinant of its reactivity, promoting nucleophilic attack on the double bond. The reactions with nitrogen, oxygen, and sulfur nucleophiles predominantly proceed through an addition-elimination mechanism, providing access to a variety of valuable trifluoromethyl-containing building blocks.

While the general reactivity patterns can be predicted based on established principles of organic chemistry, further detailed mechanistic and computational studies are warranted to fully elucidate the subtle factors that control the regioselectivity and stereoselectivity of these reactions. The development of catalytic and asymmetric variants of these transformations would further enhance the synthetic utility of this important fluorinated building block. The insights provided in this guide are intended to serve as a solid foundation for researchers to explore and exploit the synthetic potential of 1,2-dichloro-3,3,3-trifluoropropene in the development of new materials and therapeutic agents.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dichloro-3,3,3-trifluoropropene. Retrieved from [Link]

Sources

- 1. Report: Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Halogenated Propene Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Halogenated Propenes in Modern Chemistry

Halogenated propene derivatives, a class of organic compounds characterized by a three-carbon chain with a double bond and one or more halogen substituents, represent a cornerstone in modern synthetic chemistry. Their unique electronic and steric properties, conferred by the presence and position of halogen atoms, make them highly versatile building blocks. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical compounds, with a particular focus on their role in drug discovery and materials science. We will delve into the mechanistic underpinnings of their reactions, providing not just the "what" but the "why" behind experimental choices, to empower researchers in their own synthetic endeavors.

Core Synthesis Strategies for Halogenated Propene Derivatives

The synthetic routes to halogenated propene derivatives are diverse, with the choice of method depending on the desired substitution pattern and the nature of the halogen. The primary approaches involve either the direct halogenation of propene or the manipulation of other three-carbon precursors.

High-Temperature Free-Radical Halogenation of Propene

At elevated temperatures (around 500-773 K), the reaction of propene with chlorine proceeds via a free-radical substitution mechanism, yielding primarily allyl chloride (3-chloro-1-propene)[1][2][3]. This method is a cornerstone of industrial allyl chloride production[4][5]. The high temperature favors the homolytic cleavage of the chlorine molecule, initiating a chain reaction where a chlorine radical abstracts a more weakly bonded allylic hydrogen from propene[2].

Mechanism of Free-Radical Allylic Chlorination:

Caption: Free-radical allylic chlorination of propene.

Electrophilic Addition to Propene

In contrast to high-temperature reactions, the reaction of propene with halogens (like bromine) at lower temperatures and in an inert solvent (e.g., tetrachloromethane) proceeds via an electrophilic addition mechanism to yield vicinal dihalides, such as 1,2-dibromopropane[6][7]. The electron-rich double bond of propene attacks the halogen, leading to the formation of a cyclic halonium ion intermediate, which is then opened by the halide ion[8][9].

Mechanism of Electrophilic Bromination of Propene:

Caption: Electrophilic addition of bromine to propene.

Synthesis from Halogenated Propane Precursors

Halogenated propenes can be synthesized from more saturated precursors through elimination reactions. For instance, 2,3-dichloroprop-1-ene can be obtained from the dehydrochlorination of 1,2,3-trichloropropane using a dilute aqueous base like NaOH[10][11].

Synthesis from Allyl Alcohol

Allyl chloride can also be prepared from allyl alcohol by reaction with hydrochloric acid, often in the presence of a catalyst like copper(I) chloride to improve yields[12][13].

Reactivity and Mechanistic Insights

The reactivity of halogenated propene derivatives is dominated by the interplay between the double bond and the halogen substituent(s). Allylic halides, in particular, are highly reactive substrates for nucleophilic substitution reactions.

Nucleophilic Substitution: Sₙ2 versus Sₙ2'

Allylic halides are excellent substrates for Sₙ2 reactions, often reacting faster than their saturated counterparts[14][15]. This enhanced reactivity is attributed to the stabilization of the transition state through conjugation with the adjacent π-system[14].

However, the presence of the double bond also allows for an alternative reaction pathway known as the Sₙ2' (Sₙ2 prime) reaction. In this mechanism, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), leading to a concerted rearrangement of the double bond and expulsion of the leaving group[16][17][18]. The competition between the Sₙ2 and Sₙ2' pathways is influenced by factors such as the steric hindrance at the α-carbon, the nature of the nucleophile, and the solvent[17][18].

Sₙ2 vs. Sₙ2' Reaction Pathways for an Allylic Halide:

Caption: Competing Sₙ2 and Sₙ2' nucleophilic substitution pathways.

Applications in Drug Discovery and Development

The incorporation of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties[19][20][21]. Halogenated propene moieties can serve as important pharmacophores or as versatile synthetic intermediates in the construction of more complex drug molecules.

Impact of Halogenation on Drug Properties:

| Property | Effect of Halogenation |

| Lipophilicity | Generally increases, which can enhance membrane permeability. |

| Metabolic Stability | Can block sites of metabolism, increasing the drug's half-life. |

| Binding Affinity | Can participate in halogen bonding, a specific non-covalent interaction with the target protein, enhancing binding affinity[19][20]. |

| Conformation | Can influence the preferred conformation of the molecule, which can affect its interaction with the target. |

While specific FDA-approved drugs with a distinct halogenated propene are not extensively documented as a class, the allyl and halo-allyl motifs are present in various complex therapeutic agents. For instance, many antiviral and anticancer drugs undergo synthetic routes involving halogenated intermediates. The principles of using halogenation to fine-tune drug properties are well-established, with a significant number of all small-molecule drugs approved by the FDA containing a halogen substituent[21]. In 2021 alone, 14 of the 50 molecules approved by the FDA contained halogens, underscoring their importance in modern drug design[2][22][23].

Applications in Materials Science

Halogenated propene derivatives are also valuable monomers in polymer chemistry. Their primary application in this field is in the production of flame-retardant materials and specialty polymers with enhanced chemical resistance.

-

Flame Retardants: Halogenated polymers release halogen radicals upon heating, which can interrupt the free-radical chain reactions of combustion, thereby inhibiting or extinguishing flames.

-

Specialty Polymers: The incorporation of halogenated propenes into polymer backbones can impart desirable properties such as increased chemical resistance, durability, and specific electronic properties. For example, 2,3-dichloropropene is a monomer used in the synthesis of various polymers and copolymers with applications in coatings and specialty plastics[24].

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dibromopropane from Propene

This protocol outlines the electrophilic addition of bromine to propene.

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reaction Mixture: Dissolve propene in an inert solvent such as dichloromethane or carbon tetrachloride in the flask and cool the mixture in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in the same inert solvent to the stirred propene solution via the dropping funnel. The addition should be controlled to maintain a low temperature.

-

Reaction Monitoring: The disappearance of the characteristic red-brown color of bromine indicates the completion of the reaction[25].

-

Workup: Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude 1,2-dibromopropane can be further purified by distillation[21][25].

Protocol 2: Synthesis of Allyl Chloride from Allyl Alcohol

This protocol describes the conversion of an alcohol to an alkyl halide.

-

Setup: In a fume hood, place allyl alcohol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: Add concentrated hydrochloric acid and a catalytic amount of freshly prepared copper(I) chloride to the flask[12].

-

Reaction Conditions: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid through the condenser with swirling[12].

-

Reaction Completion: Allow the mixture to stand for approximately 30 minutes to ensure complete separation of the allyl chloride layer.

-

Workup: Separate the upper layer of crude allyl chloride, wash it with water, and dry it over anhydrous calcium chloride[12].

-

Purification: Purify the allyl chloride by distillation, collecting the fraction that boils at 46-47 °C[12].

Experimental Workflow for Synthesis and Purification:

Caption: General experimental workflow for synthesis and purification.

Toxicology and Environmental Considerations

While halogenated propene derivatives are invaluable in synthesis, it is crucial to handle them with appropriate safety precautions due to their potential toxicity. Several dichloropropenes have been shown to be mutagenic in bacterial assays[26][27]. For instance, 2,3-dichloro-1-propene has demonstrated mutagenic activity in Salmonella typhimurium strains[26]. The mutagenicity of some preparations of 1,3-dichloropropene has been linked to impurities such as epichlorohydrin[22][28][29]. Furthermore, compounds like 1,2,3-trichloropropane are recognized as environmental contaminants due to their persistence and potential health risks[20][30]. Therefore, researchers must consult safety data sheets, work in well-ventilated areas, and use appropriate personal protective equipment when handling these compounds.

Conclusion and Future Outlook

Halogenated propene derivatives continue to be indispensable tools in the arsenal of synthetic chemists. Their predictable yet tunable reactivity makes them ideal starting materials and intermediates for a vast array of applications, from life-saving pharmaceuticals to advanced materials. Future research in this area will likely focus on the development of more sustainable and selective halogenation methods, the exploration of novel applications in areas such as catalysis and electronics, and a deeper understanding of their toxicological profiles to ensure their safe and responsible use. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they continue to innovate in this exciting field of chemistry.

References

-

PrepChem. (2019, March 11). Preparation of allyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

-

Quora. (2018, February 26). Why are allyl halides reactive towards both SN1 and Sn2 reactions? Retrieved from [Link]

-

Chemguide. (n.d.). Explaining electrophilic addition involving bromine and unsymmetrical alkenes. Retrieved from [Link]

-

Quora. (2021, July 4). Does the mechanism of propene react with hydrogen bromine to bromoethane? Retrieved from [Link]

-

Filo. (2023, November 14). How would you synthesize each of the following? a. 1,2-dibromopropane from propene... Retrieved from [Link]

-

brainly.com. (2024, January 3). [FREE] How would you synthesize 1,2-dibromopropane from propene? A. Treating with sodium bromide in the presence... Retrieved from [Link]

- De Lorenzo, F., Degl'Innocenti, S., Ruocco, A., Silengo, L., & Cortese, R. (1977). Mutagenicity of pesticides containing 1,3-dichloropropene. Cancer research, 37(6), 1915–1917.

-

Quora. (2023, April 5). What is the difference between SN2 and SN2' prime substitution reaction? Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic addition - unsymmetrical alkenes and bromine. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How can 1,2-dibromopropane be synthesized from a propene? Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]

-

Filo. (2025, September 6). Propene when heated with chlorine at about 500° C forms: (A) CH2Cl-CH... Retrieved from [Link]

- Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., de Azevedo, W., & Leite, A. C. L. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314.

-

Wikipedia. (n.d.). 1,2,3-Trichloropropane. Retrieved from [Link]

- Neudecker, T., & Henschler, D. (1985). Mutagenic Impurities in 1,3-Dichloropropene Preparations. JNCI: Journal of the National Cancer Institute, 75(4), 717–719.

- Tiz, D. B., Bagnoli, L., Rosati, O., Marini, F., Sancineto, L., & Santi, C. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules (Basel, Switzerland), 27(5), 1643.

- Google Patents. (n.d.). US5118889A - Process for preparing allyl chloride.

-

Ataman Kimya. (n.d.). 1,2,3-TRICHLOROPROPANE. Retrieved from [Link]

-

Quora. (2018, December 2). Are allyl halides more reactive than vinyl halides in a nucleophilic substitution reaction? Retrieved from [Link]

- Creedy, C. L., Brooks, T. M., Dean, B. J., Hutson, D. H., & Wright, A. S. (1984). Microbial mutagenicity studies with (Z)-1,3-dichloropropene. Chemico-biological interactions, 50(1), 39–48.

- Google Patents. (n.d.). CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene.

-

YouTube. (2018, February 15). Electrophilic Addition Mechanism with Bromine. Retrieved from [Link]

- Gollapudi, B. B., Linscombe, V. A., Schisler, M. R., & Stott, W. T. (2000). In vivo mutagenicity evaluation of the soil fumigant 1,3-dichloropropene. Mutagenesis, 15(4), 319–323.

- Google Patents. (n.d.). JP2010180135A - Method for producing 1,2,3-trichloropropane.

-

Vedantu. (2024, June 12). Propene when heated with chlorine at about 773K forms class 12 chemistry JEE_Main. Retrieved from [Link]

- van der Heijden, C. D., van der Meij, A. M. J., Hamlin, T. A., & Bickelhaupt, F. M. (2022). SN2 versus SN2′ Competition. The Journal of organic chemistry, 87(14), 8968–8978.

-

ResearchGate. (2025, August 7). Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichloropropenes. Retrieved from [Link]

-

California Water Boards. (n.d.). Groundwater Fact Sheet 1,2,3 - Trichloropropane (TCP). Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 11). Chlorination of propene at 773 K. Retrieved from [Link]

-

DWSIM. (n.d.). PRODUCTION OF ALLYL CHLORIDE. Retrieved from [Link]

-

Filo. (2025, December 17). How do you obtain propyne from 1,2 dibromopropane. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

- Google Patents. (n.d.). JP2636382B2 - Method for producing 2,3-dichloro-1-propene.

-

Quora. (2019, February 17). What happens when propene reacts with chlorine at 770 K? Retrieved from [Link]

-

Toppr. (n.d.). Propyne is formed by heating 1,2-dibromopropane with :C 2 H 5 O N a Alc.. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (n.d.). Site-Selective Reaction of Cl + Propene in Solid para-Hydrogen: Formation of 2-Chloropropyl Radicals. Retrieved from [Link]

-

ResearchGate. (2025, August 10). New approach to processing of chlorine-containing wastes: Synthesis of 2,3-dichloropropene from 1,2,3-trichloropropane. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022, June 24). SN2 versus SN2′ Competition. Retrieved from [Link]

-

Autech. (2026, February 12). The Role of 2,3-Dichloropropene in Modern Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloropropene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, April 18). 1,2-dibromopropane reaction with OH and NaNH2 [duplicate]. Retrieved from [Link]

Sources

- 1. Propene when heated with chlorine at about 500° C forms: (A) CH2Cl-CH = C.. [askfilo.com]

- 2. Propene when heated with chlorine at about 773K forms class 12 chemistry JEE_Main [vedantu.com]

- 3. quora.com [quora.com]

- 4. US5118889A - Process for preparing allyl chloride - Google Patents [patents.google.com]

- 5. dwsim.fossee.org [dwsim.fossee.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. homework.study.com [homework.study.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. Allyl chloride - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 16. quora.com [quora.com]

- 17. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]

- 21. CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene - Google Patents [patents.google.com]

- 22. academic.oup.com [academic.oup.com]

- 23. spcmc.ac.in [spcmc.ac.in]

- 24. nbinno.com [nbinno.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Mutagenicity of pesticides containing 1,3-dichloropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. atsdr.cdc.gov [atsdr.cdc.gov]

- 28. Microbial mutagenicity studies with (Z)-1,3-dichloropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. waterboards.ca.gov [waterboards.ca.gov]

Methodological & Application